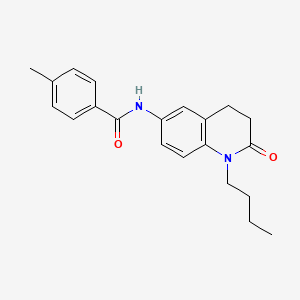

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-4-13-23-19-11-10-18(14-17(19)9-12-20(23)24)22-21(25)16-7-5-15(2)6-8-16/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYOZSMJRAAELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and modulation of specific cellular pathways.

The molecular formula of this compound is with a molecular weight of 366.46 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It has been observed to inhibit specific enzymes involved in cellular processes such as DNA replication and apoptosis, particularly in cancer cells. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound binds to key enzymes that play critical roles in cell cycle regulation and DNA synthesis.

- Modulation of Receptor Activity : It may act as an allosteric modulator on G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : By disrupting normal cellular functions, it can lead to programmed cell death in malignant cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound effectively reduces cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.5 | Induces apoptosis via caspase activation |

| MCF-7 (Breast) | 12.3 | Inhibits estrogen receptor signaling |

| A549 (Lung) | 20.0 | Disrupts DNA replication processes |

Case Study 1: In Vitro Efficacy Against Breast Cancer

A study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Modulation of GPCRs

Another study explored the compound's role as an allosteric modulator of GPCRs involved in inflammatory responses. The findings suggested that it could alter receptor conformation and reduce downstream signaling events associated with inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in its 1-butyl-2-oxo-tetrahydroquinolin core coupled to a 4-methylbenzamide group. Key comparisons with analogs include:

- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide): Shares the 4-methylbenzamide moiety but replaces the tetrahydroquinolin core with a hexyl-2-aminophenylamino chain, enhancing HDAC1/3 inhibition .

- Baxdrostat (CAS 1428652-17-8): Features a 1-methyl-2-oxo-tetrahydroquinolin core linked to a tetrahydroisoquinolin-propionamide group, differing in substituent complexity and molecular weight (363.45 g/mol vs. 336.43 g/mol) .

Structural Analysis Methods

Crystallographic tools like Mercury CSD () and databases like the Cambridge Structural Database () enable comparative analysis of packing patterns and intermolecular interactions. For instance, the tetrahydroquinolin core’s planarity could be contrasted with bicyclic systems in analogs like Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate () .

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Table 2: Crystallographic Tools for Structural Analysis

| Tool/Software | Application | Reference |

|---|---|---|

| SHELX Suite | Small-molecule refinement and phasing | |

| Mercury CSD | Crystal structure visualization/analysis | |

| Cambridge Structural Database | Structural data repository |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the tetrahydroquinoline core, followed by amidation. Key steps include:

- Alkylation : Introducing the butyl group via nucleophilic substitution or alkylation reactions under anhydrous conditions .

- Amide Coupling : Reacting the intermediate with 4-methylbenzoyl chloride using coupling agents like EDC/HOBt in dichloromethane at 0–25°C .

- Optimization : Control reaction temperature (e.g., 40–60°C for amidation) and use polar aprotic solvents (e.g., DCM) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Table: Synthesis Parameters

| Step | Reagents/Conditions | Solvent | Yield (%) | Purification Method |

|---|---|---|---|---|

| Alkylation | 1-bromo-butane, K₂CO₃ | DMF | 70–80 | Filtration |

| Amidation | 4-methylbenzoyl chloride, EDC/HOBt | DCM | 60–75 | Column Chromatography |

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the butyl chain (δ 0.8–1.5 ppm for CH₃/CH₂), tetrahydroquinoline carbonyl (δ 165–170 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₂O₂: 365.1864) .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs for crystal structure determination .

Q. How does the butyl group influence physicochemical properties compared to shorter alkyl chains?

- Methodological Answer : The butyl group enhances lipophilicity (logP ≈ 3.5 vs. 2.8 for ethyl derivatives), improving membrane permeability. This is confirmed via HPLC retention time analysis and computational logP calculations (e.g., ChemAxon). However, it may reduce aqueous solubility, requiring formulation with surfactants or co-solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro models?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in cancer cell lines) may arise from assay conditions. Mitigation strategies include:

- Dose-Response Curves : Use 8–10 concentration points to improve reproducibility .

- Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can in silico modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The trifluoromethyl group in analogues shows strong hydrogen bonding with active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity to guide structural modifications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization during amidation is a key challenge. Solutions include:

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns (50% isopropanol/CO₂) for enantiomer separation, achieving >99% ee .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during alkylation to enforce stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.